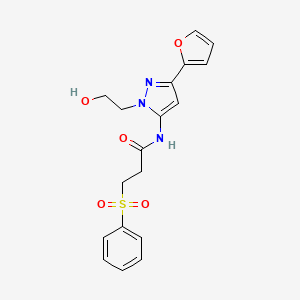
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.
Structural Characteristics
The compound features:
- Furan ring: Contributes to its reactivity and potential interactions with biological targets.
- Pyrazole moiety: Known for a range of biological activities, including anti-inflammatory and anticancer properties.
- Phenylsulfonyl group: Enhances solubility and may influence the compound's interaction with enzymes and receptors.
Molecular Formula: C₁₆H₁₇N₃O₄S
Molecular Weight: 355.39 g/mol
1. Anticancer Properties
Research indicates that pyrazole derivatives, including similar structures, exhibit significant anticancer activity. For instance, compounds with a pyrazole nucleus have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | A549 (Lung Cancer) | 26.00 |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
The presence of the furan and pyrazole rings in this compound suggests it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
2. Anti-inflammatory Activity
Pyrazole derivatives are extensively studied for their anti-inflammatory properties. The compound's structure may enable it to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to other known pyrazole-based drugs:
| Study | Compound Tested | Inhibition (%) |
|---|---|---|
| Study A | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl)phenyl)-pyrazole derivatives | Up to 85% |
| Study B | N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole derivatives | 75% |
These findings suggest that this compound could also exhibit significant anti-inflammatory effects .
3. Herbicidal and Fungicidal Activity
Preliminary studies have indicated moderate herbicidal and fungicidal activities for related compounds at concentrations around 1000 mg/L. The herbicidal action may stem from the compound's ability to disrupt metabolic processes in plants or fungi, potentially through interference with enzyme functions .
While specific mechanisms for this compound remain largely uncharacterized, the structural components suggest several potential interactions:
- Enzyme Inhibition: The sulfonamide group may facilitate binding to active sites of target enzymes.
- Receptor Modulation: The aromatic rings can engage in π–π stacking and hydrogen bonding with receptor sites.
Case Studies and Research Findings
Recent research has focused on synthesizing related pyrazole compounds to evaluate their biological activities:
- Study on Pyrazole Derivatives:
- Anti-inflammatory Screening:
属性
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-10-9-21-17(13-15(20-21)16-7-4-11-26-16)19-18(23)8-12-27(24,25)14-5-2-1-3-6-14/h1-7,11,13,22H,8-10,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQWFSMPCEUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














